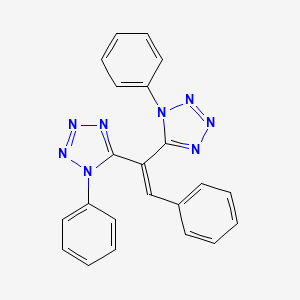

5,5'-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” is a type of energetic heterocycle that exhibits greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . It is a promising approach for synthesizing novel bis-tetrazole acetamides .

Synthesis Analysis

The synthesized compounds A-F, some of which feature a chlorine atom attached to the phenyl ring, serve as valuable synthons for aryl coupling reactions . The synthesis process was analyzed via 1 H-NMR and 13 C-NMR spectroscopy .Molecular Structure Analysis

The molecular structure of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” was analyzed through density functional considerations using B3LYP functional correlation with 6-311++G (d) and 6-31G (d) basis set . This analysis revealed the observed LUMO/HOMO energies and charge transfer within the molecule .Chemical Reactions Analysis

The chemical reactions of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” were studied using density functional theory studies . The dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .Physical And Chemical Properties Analysis

The physical and chemical properties of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” were analyzed using density functional theory studies . The dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .Mechanism of Action

Molecular Docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B, and P53 protein . The molecular docking analysis demonstrated a potent interaction between the compound and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

Future Directions

properties

IUPAC Name |

1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N8/c1-4-10-17(11-5-1)16-20(21-23-25-27-29(21)18-12-6-2-7-13-18)22-24-26-28-30(22)19-14-8-3-9-15-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTWNYWOFQNCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5062209.png)

![allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5062216.png)

![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5062227.png)

![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)

![1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062271.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5062285.png)

![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)